
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid is a boronic acid derivative that features a pyridine ring substituted with an amino group, a hydroxymethyl group, and a boronic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the directed ortho-metalation (DoM) of pyridine derivatives followed by borylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The amino and hydroxymethyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the amino and hydroxymethyl groups.
6-Aminopyridin-3-ylboronic acid: Similar structure but lacks the hydroxymethyl group.
4-Pyridinylboronic acid: Similar structure but with different substitution pattern.
Uniqueness
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and related fields.
Eigenschaften
Molekularformel |
C6H9BN2O3 |
|---|---|
Molekulargewicht |
167.96 g/mol |
IUPAC-Name |
[6-amino-5-(hydroxymethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c8-6-4(3-10)1-5(2-9-6)7(11)12/h1-2,10-12H,3H2,(H2,8,9) |
InChI-Schlüssel |
CBQQBCJKDLKTTI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)N)CO)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



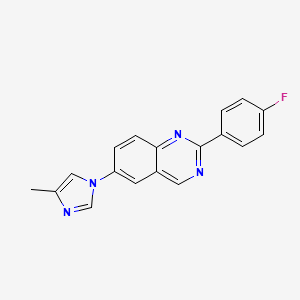
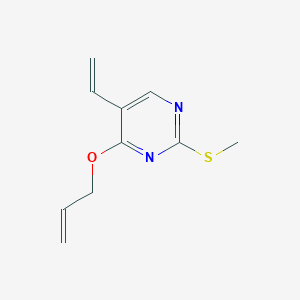

![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)

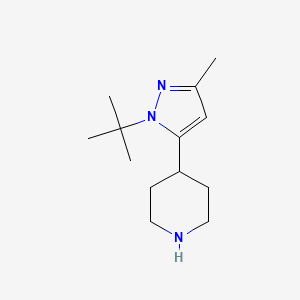
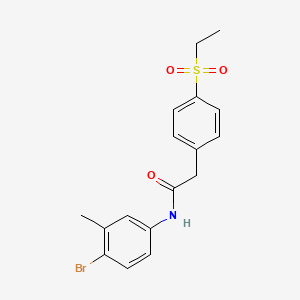
![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)
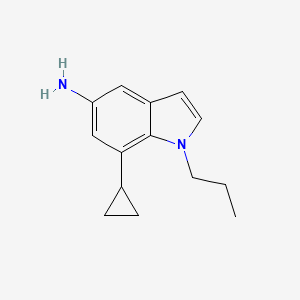
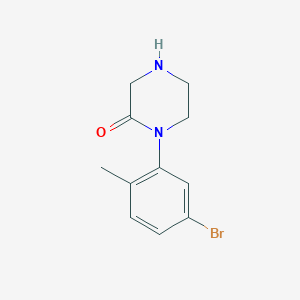
![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)
